1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
1-(piperidin-4-ylmethylsulfonyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2S.ClH/c14-16(15,13-8-2-1-3-9-13)10-11-4-6-12-7-5-11;/h11-12H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLCUKAEVIENGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonylation Step
The core reaction involves the nucleophilic substitution of a sulfonyl chloride by the amine group of piperidine:
- Reagents: 4-aminopiperidine or piperidin-4-ylmethyl amine reacts with sulfonyl chlorides, such as chlorophenylsulfonyl chloride.
- Conditions: The reaction is typically carried out in aqueous or organic solvents under basic conditions to maintain the amine in its free base form.
- pH Control: The pH is maintained around 10 using sodium carbonate or other bases to facilitate the sulfonamide bond formation.
- Temperature: Ambient to slightly elevated temperatures (e.g., room temperature to 40°C) are used to optimize reaction rates.
Isolation and Purification
- After completion, the reaction mixture is acidified to pH ~6 to precipitate the sulfonamide product.
- The precipitate is filtered, washed with cold water, and dried.
- Further purification may involve recrystallization from suitable solvents such as methanol, ethanol, or mixtures of polar and non-polar solvents.
Formation of Hydrochloride Salt
- The free base sulfonamide is treated with hydrochloric acid sources such as dry HCl gas, aqueous HCl, or alcohol-HCl solutions (e.g., methanol-HCl, ethanol-HCl).
- This step converts the compound into its hydrochloride salt, enhancing its stability and solubility.
- The salt is isolated by filtration or crystallization.
Representative Experimental Procedure (Adapted from Related Piperidine Sulfonamide Syntheses)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | 4-Aminopiperidine (0.003 mol), 4-chlorophenylsulfonyl chloride (0.003 mol), aqueous Na2CO3 (18%) | Mix in 40 mL distilled water; maintain pH 10; stir for 4 hours; monitor by TLC |
| 2 | Dilute HCl (2-3 mL) | Adjust pH to 6; allow precipitate formation for 20-30 minutes |
| 3 | Filtration and washing | Filter precipitate; wash with cold distilled water; dry solid |
| 4 | Treatment with HCl gas or alcohol-HCl | Convert free base to hydrochloride salt; isolate by filtration or recrystallization |
Solvent and Base Selection
- Solvents: Hydrocarbon solvents, ethers, esters, chloro solvents, alcohols, polar aprotic solvents (e.g., tetrahydrofuran, 1,4-dioxane), ketones, nitriles, or mixtures thereof can be used depending on solubility and reaction optimization.
- Bases: Organic bases such as diisopropylethylamine or inorganic bases like sodium carbonate are used to maintain basic pH during sulfonylation.
Alternative and Improved Processes
- Some patents describe improved processes involving sequential steps of sulfonylation, methylation, and crystallization to obtain high-purity compounds.
- The amorphous or crystalline forms can be selectively prepared by controlling solvent systems and temperature during isolation.
- Use of additives like dimethylaminopyridine (DMAP) can catalyze sulfonylation reactions.
- Purification techniques include solvent-antisolvent precipitation, lyophilization, and recrystallization.
Analytical Characterization
- The synthesized compound is characterized by spectroscopic methods such as:
- 1H-NMR and 13C-NMR to confirm the piperidine and sulfonyl moieties.
- IR spectroscopy to detect sulfonyl functional groups.
- Mass spectrometry (EI-MS) for molecular weight confirmation.
- Purity is assessed by thin-layer chromatography (TLC) and melting point determination.
Summary Table of Preparation Parameters
| Parameter | Typical Range / Options |
|---|---|
| Starting amine | 4-Aminopiperidine, piperidin-4-ylmethyl amine |
| Sulfonyl chloride | 4-Chlorophenylsulfonyl chloride or analogs |
| Solvent | Water, methanol, dichloromethane, tetrahydrofuran |
| Base | Sodium carbonate, diisopropylethylamine |
| pH during sulfonylation | ~10 |
| Temperature | 20-40°C |
| Hydrochloric acid source | Dry HCl gas, aqueous HCl, methanol-HCl, ethanol-HCl |
| Purification methods | Filtration, recrystallization, solvent-antisolvent |
Research Findings and Notes
- The sulfonylation reaction is highly efficient under controlled pH and temperature.
- Hydrochloride salt formation improves compound stability and handling.
- Variations in solvent and base can influence yield and purity.
- The compound's synthesis is scalable and adaptable for pharmaceutical applications.
- Spectral data confirm successful formation of the sulfonamide linkage and hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding sulfoxide.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new piperidine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Therapeutic Applications
The compound has shown significant potential in the treatment of various diseases due to its inhibitory effects on cysteine proteases, particularly cathepsin S. This enzyme is implicated in several pathological conditions, including:
- Metabolic Diseases : Research indicates that inhibitors of cathepsin S can be beneficial in managing diseases such as diabetes, atherosclerosis, and chronic kidney disease. The inhibition of this protease may reduce cardiovascular events and improve metabolic health .
- Cancer Therapy : Cathepsin S inhibitors are being explored for their role in cancer treatment, as they can modulate tumor microenvironments and enhance the efficacy of existing therapies .
- Autoimmune Disorders : The compound has potential applications in treating immune-mediated diseases such as rheumatoid arthritis and multiple sclerosis due to its ability to modulate immune responses .
The biological activity of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride has been evaluated through various studies:
- Antimicrobial Activity : A series of derivatives synthesized from piperidine compounds have been tested for their antimicrobial properties against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum, showing promising results in vitro .
- Enzyme Inhibition : The compound has been assessed for its ability to inhibit enzymes such as acetylcholinesterase and urease, which are relevant in treating conditions like Alzheimer's disease and urinary tract infections, respectively. Studies have reported IC50 values indicating strong inhibitory effects compared to reference standards .
Case Studies and Research Findings
Several studies provide insights into the practical applications of this compound:
- Study on Antiviral Activity : A novel series of piperidine derivatives demonstrated significant antiviral activity against HIV-1. Compounds derived from 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride exhibited low EC50 values, indicating high potency against viral replication .
- Docking Studies : Molecular docking studies have elucidated the interaction mechanisms between the compound and target proteins. These studies revealed that the sulfonyl group enhances binding affinity to active sites of enzymes, thereby increasing inhibitory potential .
- Pharmacological Evaluation : In vivo evaluations have been conducted to assess the therapeutic efficacy of synthesized derivatives in animal models. These studies have shown improvements in metabolic parameters and reductions in disease symptoms associated with chronic conditions .
Mechanism of Action
The mechanism of action of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, physicochemical, and biological differences between 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride and analogous compounds:
Key Comparative Insights
Structural Variations: The target compound’s sulfonyl-piperidine linkage distinguishes it from analogs with aryl-sulfonyl (e.g., 4-chlorophenyl in CAS 101768-64-3) or methylsulfonyl-amino groups (e.g., CAS 402927-97-3). These differences influence electronic properties and steric hindrance, affecting receptor binding . Compounds like 4-(Diphenylmethoxy)piperidine HCl (CAS 65214-86-0) feature bulky aromatic substituents, which may reduce solubility compared to the target compound’s aliphatic backbone .
Physicochemical Properties :
- The hydrochloride salt in the target compound and others (e.g., CAS 1158497-67-6) enhances aqueous solubility, critical for drug delivery. Hydrate forms (e.g., CAS 32470-52-3) further modify stability and dissolution profiles .
- Molecular weights range from 176.24 g/mol (CAS 402927-97-3) to 303.83 g/mol (CAS 65214-86-0), impacting pharmacokinetics like membrane permeability .
Amino-substituted piperidines (e.g., CAS 1158497-67-6) are explored for antimicrobial activity, whereas the target compound’s sulfonyl bridge may favor enzyme inhibition .
Regulatory and Safety Data :
- Most compounds lack comprehensive toxicological or ecological data. For example, the target compound’s environmental impact remains unstudied , while 4-(Diphenylmethoxy)piperidine HCl is regulated under EPA and EFSA guidelines .
Biological Activity
1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride is a compound that has garnered attention due to its unique sulfonyl group, which contributes to its distinct chemical and biological properties. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine core with a sulfonyl group attached to a piperidine ring. This structural configuration imparts significant biological activity, making it a candidate for various pharmacological applications.
The biological activity of 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulating receptor functions through signal transduction pathways. This can lead to various biological effects, including:
- Antimicrobial Activity : The compound has shown potential in inhibiting bacterial growth.
- Anticancer Properties : It has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation .
Antimicrobial Activity
Research indicates that 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
| Bacterial Strain | Inhibition Zone (mm) | IC50 (µg/mL) |
|---|---|---|
| Salmonella typhi | 15 | 2.14±0.003 |
| Bacillus subtilis | 18 | 0.63±0.001 |
| Escherichia coli | 12 | 5.00±0.005 |
| Staphylococcus aureus | 10 | 6.00±0.010 |
These results indicate moderate to strong antibacterial activity, particularly against Gram-positive bacteria.
Anticancer Activity
The compound has been identified as a potential inhibitor of CDK2, which plays a critical role in cell cycle regulation and is often overexpressed in cancer cells. Studies have shown that treatment with this compound can lead to reduced phosphorylation of retinoblastoma (Rb) protein, a key event in cell cycle progression:
| Cell Line | CDK2 Inhibition (%) | Proliferation (% of Control) |
|---|---|---|
| OVCAR3 (CCNE1 Amplified) | 85 | 30 |
| COV318 (CCNE1 Amplified) | 90 | 25 |
| COV504 (CCNE1 Non-Amplified) | 20 | 80 |
These findings suggest that the compound may selectively inhibit cancer cell proliferation in CCNE1-amplified cell lines while having less effect on non-amplified lines .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural features. Studies have explored various derivatives of piperidine and their sulfonyl modifications to enhance potency against target enzymes:
- Sulfonamide Derivatives : Modifications at the sulfonamide position have been shown to improve enzyme inhibition.
- Piperidine Substituents : Variations in the piperidine ring can alter the binding affinity and biological efficacy.
Case Studies and Research Findings
- In Vitro Studies : A series of synthesized compounds based on the piperidine structure were evaluated for their AChE and BChE inhibitory activities, demonstrating that modifications could lead to enhanced pharmacological profiles .
- Clinical Implications : The potential use of this compound as a therapeutic agent for conditions associated with CDK2 dysregulation highlights its importance in cancer treatment strategies.
- Docking Studies : Molecular docking studies have provided insights into the binding interactions between the compound and target proteins, elucidating the mechanisms behind its biological activities .
Q & A
Basic: What are the optimal synthetic routes for 1-[(Piperidin-4-ylmethyl)sulfonyl]piperidine hydrochloride, and how can purity be maximized?
Methodological Answer:
The synthesis typically involves sulfonylation of a piperidine derivative. A plausible route includes:
- Step 1: React piperidin-4-ylmethanol with a sulfonyl chloride (e.g., piperidine-1-sulfonyl chloride) under basic conditions (e.g., triethylamine) to form the sulfonyl intermediate.
- Step 2: Perform quaternization with HCl to yield the hydrochloride salt.
- Purification: Use column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization (ethanol/water) to achieve >95% purity .
- Critical Parameters: Control reaction temperature (0–5°C during sulfonylation to minimize side reactions) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) .
Advanced: How does the sulfonyl-piperidine moiety influence the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
The sulfonyl group acts as an electron-withdrawing group, activating the adjacent piperidine nitrogen for nucleophilic attacks. Key considerations:
- Steric Effects: The piperidin-4-ylmethyl group introduces steric hindrance, favoring reactions at the less hindered nitrogen (e.g., alkylation at the sulfonamide nitrogen over the piperidine nitrogen).
- Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states.
- Case Study: In analogs like 4-[(4-chlorophenyl)sulfonyl]piperidine, sulfonyl groups facilitate SN2 reactions with alkyl halides, achieving >80% yields under optimized conditions .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
- NMR Spectroscopy:
- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ (theoretical m/z for C₁₁H₂₁ClN₂O₂S: 303.09) and fragmentation patterns (e.g., loss of HCl at m/z 267) .
- IR Spectroscopy: Key peaks at 1150–1250 cm⁻¹ (S=O stretching) and 2500–3000 cm⁻¹ (N–H⁺ vibrations in hydrochloride salt) .
Advanced: How can contradictions in biological activity data across studies be resolved?
Methodological Answer:
Contradictions often arise from variations in experimental design. Mitigation strategies include:
- Standardization of Assay Conditions:
- Data Normalization: Use internal standards (e.g., reference agonists/antagonists) to calibrate dose-response curves.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets, accounting for variables like solvent (DMSO vs. saline) and incubation time .
Basic: What are the solubility and stability profiles of this compound under physiological conditions?
Methodological Answer:
- Solubility:
- Stability:
Advanced: What computational strategies predict the compound’s binding affinity to neurological targets?
Methodological Answer:
- Molecular Docking: Use software (e.g., AutoDock Vina) to model interactions with σ-1 or NMDA receptors. Key steps:
- Protein Preparation: Retrieve target structures from PDB (e.g., 6WGV for σ-1 receptor).
- Ligand Optimization: Minimize energy of the compound’s 3D structure (DFT/B3LYP/6-31G* level).
- Docking Parameters: Grid box centered on the ligand-binding domain (60 × 60 × 60 Å).
- MD Simulations: Run 100 ns simulations (AMBER force field) to assess binding stability.
- Validation: Compare predicted ΔG values with experimental IC₅₀ data from radioligand assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
